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Introduction
Ko 143 is a potent and highly selective inhibitor of the Breast Cancer Resistance Protein

(BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key efflux transporter

expressed in various tissues, including the intestine, liver, brain, and placenta, where it plays a

crucial role in limiting the absorption and distribution of its substrate drugs.[1][2][3][4] Inhibition

of BCRP can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of

co-administered drugs and potentially leading to increased efficacy or toxicity. Ko 143, a

synthetic analog of the fungal toxin fumitremorgin C, serves as an invaluable tool in preclinical

DDI studies to investigate the role of BCRP in a drug candidate's disposition.[5] This document

provides detailed application notes and protocols for the use of Ko 143 in such studies.

Mechanism of Action
Ko 143 potently and selectively inhibits the efflux function of the BCRP transporter. By binding

to the transporter, it prevents the ATP-dependent export of BCRP substrates from the cell,

leading to their intracellular accumulation.[5] Ko 143 exhibits high selectivity for BCRP, with

over 200-fold greater potency against BCRP compared to other major drug transporters like P-

glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[6][7][8] This

specificity makes it an ideal tool for elucidating the specific contribution of BCRP to a drug's

transport.
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Data Presentation: In Vitro Inhibition of BCRP by Ko
143
The inhibitory potency of Ko 143 against BCRP has been characterized in various in vitro

systems. The following table summarizes key quantitative data from the literature.

Parameter Value Substrate Assay System Reference

IC50 26 nM Not Specified Not Specified [6]

IC50 0.11 µM
Estrone-3-sulfate

(E3S)

BCRP-

expressing

membrane

vesicles

[9]

EC90 26 nM
Mitoxantrone,

Topotecan

MEF3.8/Bcrp1

cells
[7][8]

Ki 0.079 µM
Estrone-3-sulfate

(E3S)

BCRP-

expressing

membrane

vesicles (high

affinity)

[9]

Ki 0.10 µM
Estrone-3-sulfate

(E3S)

BCRP-

expressing

membrane

vesicles (low

affinity)

[9]

EC50 < 10 nM Mitoxantrone

ABCG2-

transduced

MDCK II cells

[10]

Experimental Protocols
In Vitro BCRP Inhibition Assay using Transfected MDCK
II Cells
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This protocol describes a method to assess the potential of a test compound to be a BCRP

substrate or inhibitor using Madin-Darby canine kidney (MDCK) II cells overexpressing human

BCRP.

Materials:

MDCK II cells transfected with human BCRP (and parental MDCK II cells as a control)

Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

BCRP substrate (e.g., mitoxantrone, Hoechst 33342)

Ko 143 (positive control inhibitor)

Test compound

Hanks' Balanced Salt Solution (HBSS)

24-well plates

Fluorescence plate reader or flow cytometer

Protocol:

Cell Seeding: Seed the BCRP-transfected MDCK II cells and parental MDCK II cells in 24-

well plates at an appropriate density to achieve a confluent monolayer on the day of the

experiment.

Compound Preparation: Prepare stock solutions of the BCRP substrate, Ko 143, and the test

compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired

final concentrations in HBSS. The final solvent concentration should be kept low (e.g.,

<0.5%) to avoid cytotoxicity.

Incubation:

Wash the cell monolayers twice with pre-warmed HBSS.
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Add the HBSS containing the BCRP substrate and varying concentrations of the test

compound or Ko 143 to the respective wells. Include a vehicle control (substrate only).

Incubate the plates at 37°C for a specified period (e.g., 60 minutes).[10]

Termination and Lysis:

Aspirate the incubation solution and wash the cells three times with ice-cold HBSS.

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or 1% Triton X-100 in PBS).

Quantification:

If using a fluorescent substrate, measure the fluorescence of the cell lysates using a

fluorescence plate reader at the appropriate excitation and emission wavelengths.

Alternatively, for flow cytometry, detach the cells after incubation and washing, and

analyze the intracellular fluorescence.

Data Analysis:

Calculate the intracellular accumulation of the substrate in the presence and absence of

the test compound and Ko 143.

Determine the IC50 value of the test compound by plotting the percentage of inhibition

against the compound concentration and fitting the data to a sigmoidal dose-response

curve.

In Vivo Pharmacokinetic Drug-Drug Interaction Study in
Mice
This protocol outlines a general procedure to investigate the effect of Ko 143 on the

pharmacokinetics of a potential BCRP substrate drug in mice.

Materials:

Male or female mice (e.g., C57BL/6 or FVB). Mdr1a/1b knockout mice can be used to

eliminate the confounding effects of P-glycoprotein.[7]
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BCRP substrate drug

Ko 143

Vehicle for drug and inhibitor administration (e.g., a mixture of DMSO, PEG300, Tween80,

and water)

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

Analytical method for quantifying the substrate drug in plasma (e.g., LC-MS/MS)

Protocol:

Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week

before the experiment.

Group Allocation: Randomly divide the mice into two groups: a control group (vehicle +

substrate drug) and a treatment group (Ko 143 + substrate drug).

Dosing:

Administer Ko 143 (e.g., 10 mg/kg) or the vehicle to the respective groups via oral gavage

or intravenous injection.[7]

After a specified pre-treatment time (e.g., 30-60 minutes), administer the BCRP substrate

drug to all animals (e.g., via oral gavage).

Blood Sampling:

Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points

(e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after the administration of the substrate drug.

Plasma Preparation: Process the blood samples to obtain plasma (e.g., by centrifugation)

and store the plasma samples at -80°C until analysis.

Bioanalysis: Quantify the concentration of the substrate drug in the plasma samples using a

validated analytical method.
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Pharmacokinetic Analysis:

Calculate the key pharmacokinetic parameters for the substrate drug in both groups,

including the area under the plasma concentration-time curve (AUC), maximum plasma

concentration (Cmax), and time to reach Cmax (Tmax).

Compare the pharmacokinetic parameters between the control and Ko 143-treated groups

to determine the extent of the drug-drug interaction. A significant increase in the AUC and

Cmax of the substrate drug in the presence of Ko 143 indicates that it is a BCRP

substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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